molecular formula C9H8BrClN2O B13432142 7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

Katalognummer: B13432142
Molekulargewicht: 275.53 g/mol
InChI-Schlüssel: YUSASINGTDKMEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one (CAS: 442531-33-1) is a heterocyclic compound featuring a fused pyrido-pyrimidinone core substituted with bromine at position 7 and a chloromethyl group at position 2. Its molecular formula is C₉H₆BrClN₂O, with a molecular weight of 273.52 g/mol .

Eigenschaften

Molekularformel

C9H8BrClN2O

Molekulargewicht

275.53 g/mol

IUPAC-Name

7-bromo-2-(chloromethyl)-1,9a-dihydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H8BrClN2O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5,8,12H,4H2

InChI-Schlüssel

YUSASINGTDKMEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN2C1NC(=CC2=O)CCl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrido[1,2-a]pyrimidine derivative followed by chloromethylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is a heterocyclic compound with the molecular formula C9H6BrClN2OC_9H_6BrClN_2O and a molecular weight of 273.51 g/mol. This compound has a melting point of approximately 175 °C and a predicted boiling point of 322.8 °C. It features a pyrido[1,2-a]pyrimidine structure, characterized by a fused bicyclic system containing nitrogen atoms. The presence of bromine and chloromethyl groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Applications in Medicinal Chemistry

This compound is primarily used in medicinal chemistry as a precursor for developing pharmaceutical agents. Its unique structure enables it to serve as a scaffold for synthesizing various bioactive compounds targeting specific diseases, particularly cancers.

  • Precursor for Pharmaceutical Agents The compound is utilized as a building block in synthesizing bioactive molecules.
  • Targeting Cancers Its derivatives have shown promise in targeting KRAS G12D mutations, which are prevalent in various cancers.
  • Inhibitor Potential Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant biological activity, including potential anti-cancer properties, acting as inhibitors for certain enzymes or pathways involved in tumor growth.

Interaction and Binding Studies

Interaction studies often focus on its binding affinity to specific biological targets such as enzymes or receptors implicated in cancer progression. These studies are critical for understanding its mechanism of action and potential therapeutic applications. For example, research has indicated that derivatives can modulate pathways associated with oncogenic mutations like KRAS G12D.

Structural Analogs

Several compounds share structural similarities with this compound:

CompoundStructureUnique Features
7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneStructureContains chlorine instead of bromine; may exhibit different reactivity profiles.
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneStructureMethyl group may alter biological activity; less polar than the chloromethyl derivative.
6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneStructureDifferent position of bromine; potentially different biological interactions.

Wirkmechanismus

The mechanism of action of 7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties

Property Value/Description Reference
Melting Point 175 °C
XLogP3 0.9 (indicating moderate lipophilicity)
Hydrogen Bond Acceptors 2
Rotatable Bonds 1 (chloromethyl group)
Topological Polar Surface Area 32.7 Ų

Comparison with Structurally Similar Compounds

7-Bromo-2-(chloromethyl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 9)

  • Molecular Formula : C₉H₅BrClN₃O₃ .
  • Key Differences : Addition of a nitro group at position 3 increases molecular weight to 318.51 g/mol and alters electronic properties.
  • Physical Properties : Melting point 178 °C , higher than the parent compound due to nitro group polarity .
  • Spectral Data: ¹H NMR: δ 4.73 (s, 2H, CH₂Cl), 7.75–9.29 (aromatic protons) .

2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula : C₉H₈BrN₃O .
  • Key Differences: Replacement of chloromethyl (-CH₂Cl) with aminomethyl (-CH₂NH₂) reduces molecular weight to 254.09 g/mol and increases polarity.
  • Applications : The amine group enables conjugation with biomolecules, making it suitable for pharmaceutical intermediates .

7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula : C₈H₄BrClN₂O .
  • Key Differences : Absence of the methylene linker (-CH₂-) in the 2-chloro substituent reduces steric bulk.
  • Computed Properties : Lower XLogP3 (0.9 ) and similar hydrogen bonding capacity compared to the chloromethyl analogue .

Pyrimidine Core Analogues (e.g., 5-Bromo-2-chloropyrimidin-4-amine)

  • Molecular Formula : C₄H₃BrClN₃ .
  • Key Differences : Simplified pyrimidine ring lacking the fused pyridine moiety.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes Reference
Target Compound C₉H₆BrClN₂O 273.52 7-Br, 2-CH₂Cl 175 Intermediate for drug synthesis
3-Nitro Derivative (Compound 9) C₉H₅BrClN₃O₃ 318.51 7-Br, 2-CH₂Cl, 3-NO₂ 178 Enhanced reactivity
2-Aminomethyl Derivative C₉H₈BrN₃O 254.09 7-Br, 2-CH₂NH₂ N/A Bioconjugation applications
2-Chloro Derivative (No Methylene) C₈H₄BrClN₂O 259.49 7-Br, 2-Cl N/A Simpler scaffold for SAR studies
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 192.44 Pyrimidine core with Br/Cl 460–461 Crystallography studies

Research Implications and Industrial Relevance

  • Pharmaceutical Potential: The chloromethyl and bromo groups in the target compound facilitate further functionalization, such as Suzuki couplings or nucleophilic substitutions, critical in kinase inhibitor development .
  • Market Trends : Analogues like 2-(chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9) are commercially significant, with a 2024 market report highlighting their use in agrochemicals and APIs .
  • Patent Activity : Derivatives with piperazinyl or fluorophenyl groups (e.g., compounds in ) dominate recent patents, underscoring the scaffold’s versatility in drug discovery .

Biologische Aktivität

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer agents. Its unique molecular structure, characterized by a fused bicyclic system containing nitrogen atoms, positions it as a valuable intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₉H₆BrClN₂O
  • Molecular Weight : 273.51 g/mol
  • Melting Point : Approximately 175 °C
  • Boiling Point : 322.8 °C at 760 mmHg
  • Density : 1.76 g/cm³
  • Flash Point : 149 °C

Anticancer Properties

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant biological activity, particularly against cancer cells. The following table summarizes key findings related to the anticancer effects of derivatives of this compound:

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AA549 (Lung Cancer)3.14 ± 0.29Induces apoptosis via mitochondrial pathways
Derivative BA549 (Lung Cancer)0.46 ± 0.02Activates caspase-3 and inhibits Bcl-2
Derivative CVarious Tumor LinesVariableInhibits KRAS G12D mutations

The derivatives of this compound have shown promise in targeting specific mutations prevalent in various cancers, such as KRAS G12D mutations. Studies suggest that these compounds can inhibit pathways involved in tumor growth and induce apoptosis in cancer cells.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes that play critical roles in cancer cell proliferation.
  • Apoptosis Induction : Research has demonstrated that derivatives can induce apoptosis through mitochondrial and caspase-dependent pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Targeting Oncogenic Mutations : Specific derivatives have been identified that selectively target oncogenic mutations such as KRAS G12D, which are common in various cancers.

Study on Lung Cancer Cells

A study evaluated the effects of synthesized flavonols related to the pyrido[1,2-a]pyrimidine structure on human non-small cell lung cancer A549 cells. Among the synthesized compounds:

  • Compound with a bromine substitution exhibited an IC50 value of 0.46±0.020.46\pm 0.02 μM, significantly lower than that of the standard drug 5-fluorouracil (IC50 = 4.98±0.414.98\pm 0.41 μM). This indicates a higher potency against cancer cell growth.

Comparative Analysis with Analog Compounds

The following table compares the biological activity of this compound with its analogs:

Compound NameStructureUnique FeaturesBiological Activity
7-Chloro DerivativeStructure AChlorine instead of bromineDifferent reactivity profiles
Methyl DerivativeStructure BMethyl group presentAltered biological activity
Other Brominated CompoundsStructure CVarying bromine positionsDifferent interactions

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one?

Answer: The compound features a pyrido[1,2-a]pyrimidin-4-one core with bromine at position 7 and a chloromethyl group at position 2. Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and electronic environments. For example, the chloromethyl group (-CH2_2Cl) typically shows a singlet at δ ~4.5–5.0 ppm in 1^1H NMR, while the bromine substituent deshields adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 273.52 (C9_9H6_6BrClN2_2O) .
  • X-ray Crystallography : Determines exact bond angles and crystal packing, critical for understanding reactivity .

Q. What synthetic routes are available for preparing this compound?

Answer: Two primary methods are reported:

  • Halogenation of Pyrido-Pyrimidinone Precursors : Bromination of 2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one using N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature (76% yield) .
  • Cyclocondensation Reactions : Reacting aminopyridine derivatives with α-chloroketones in DMF under basic conditions (e.g., NaH) to form the pyrido-pyrimidinone core .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Light Sensitivity : The bromine and chloromethyl groups make the compound prone to photodegradation. Store in amber vials at 2–8°C .
  • Hydrolysis Risk : The chloromethyl group may hydrolyze in aqueous environments. Stability tests in DMSO or dry DMF are recommended for long-term storage .

Advanced Research Questions

Q. What strategies optimize regioselectivity in substitution reactions involving the chloromethyl group?

Answer:

  • Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., amines, thiols) to replace the chloride. For example, reaction with NaN3_3 in DMF yields 2-azidomethyl derivatives, useful in click chemistry .
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires protecting the pyrimidinone ring’s carbonyl group to prevent side reactions .

Q. How can computational modeling predict reactivity patterns in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify electrophilic (bromine) and nucleophilic (chloromethyl) sites. For example, the LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at C-2 .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as DCM stabilizing transition states in bromination reactions .

Q. What analytical methods resolve contradictions in reaction yield data for derivatization?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies byproducts (e.g., hydrolyzed or dimerized species) using a C18 column and acetonitrile/water gradient .
  • Kinetic Studies : Monitors reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., slow nucleophilic displacement at chloromethyl groups) .

Q. How can the bromine substituent be leveraged for further functionalization?

Answer:

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd2_2(dba)3_3) enable coupling of the bromine with aryl amines, forming C–N bonds for drug discovery applications .
  • Halogen Exchange : React with CuCN in DMF to replace bromine with cyano groups, enhancing solubility for biological assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.